7-bromo-5-isopropyl-1H-indole-2-carboxylate d'éthyle

Vue d'ensemble

Description

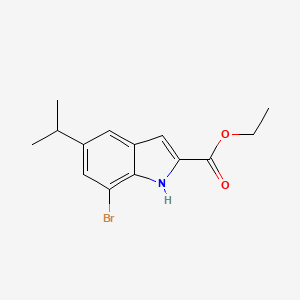

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a chemical compound with the formula C14H16BrNO2 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

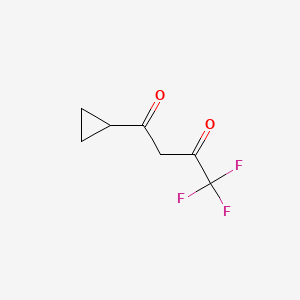

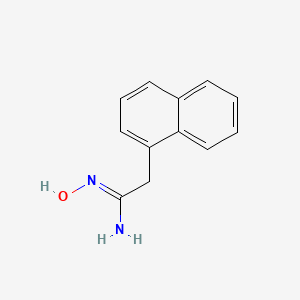

The molecular structure of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate consists of a bromine atom attached to the 7th position of an indole ring, an isopropyl group attached to the 5th position, and an ethyl ester attached to the 2-carboxylate position . The molecular weight of this compound is 310.19 .Physical And Chemical Properties Analysis

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a solid substance . Its empirical formula is C14H16BrNO2, and it has a molecular weight of 310.19 .Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, tels que le 7-bromo-5-isopropyl-1H-indole-2-carboxylate d'éthyle, ont montré un potentiel en tant qu'agents antiviraux . Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .

Activité anti-inflammatoire

Les dérivés de l'indole possèdent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.

Activité anticancéreuse

Il a été constaté que les dérivés de l'indole présentent une activité anticancéreuse . Ils peuvent être utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses .

Activité anti-VIH

Certains dérivés de l'indole ont été rapportés comme ayant une activité anti-VIH-1 . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux traitements contre le VIH.

Activité antioxydante

Les dérivés de l'indole sont connus pour posséder des propriétés antioxydantes . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies causées par le stress oxydatif.

Activité antimicrobienne

Les dérivés de l'indole ont démontré une activité antimicrobienne . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux agents antimicrobiens.

Safety and Hazards

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the substance in eyes, on skin, or on clothing. It should be used only outdoors or in a well-ventilated area. Protective gloves/protective clothing/eye protection/face protection should be worn when handling this substance .

Orientations Futures

As Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a research chemical, its future directions are likely to be determined by the results of ongoing and future studies. Given the biological potential of indole derivatives , it may be of interest in the development of new pharmaceuticals or other applications.

Mécanisme D'action

Target of Action

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical assays.

Cellular Effects

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate exhibits various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses, apoptosis, and cell proliferation . Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance or inhibit their function . Additionally, Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can interact with transcription factors, influencing the transcription of target genes and thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound’s stability is crucial for its efficacy in biochemical assays, and any degradation can lead to reduced activity or altered effects . Long-term studies in vitro or in vivo have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate.

Metabolic Pathways

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and bioavailability . For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Propriétés

IUPAC Name |

ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLBQXPNXVCXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204674 | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881041-20-9 | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)